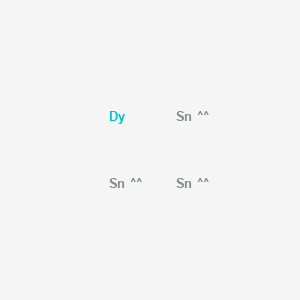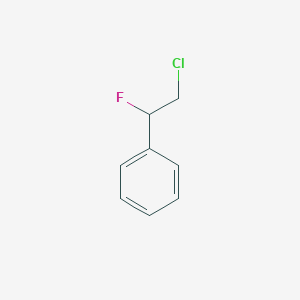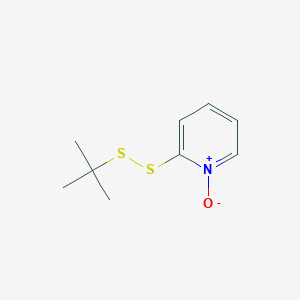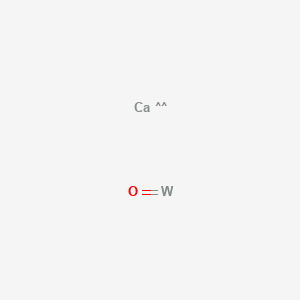
Calcium tungsten oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including in the production of phosphors, scintillators, and in the field of medical imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium tungsten oxide can be synthesized through various methods. One common method involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
CaCO3+WO3→CaWO4+CO2
Another method involves the precipitation of calcium tungstate from a solution containing calcium chloride (CaCl₂) and sodium tungstate (Na₂WO₄). The reaction is as follows:
CaCl2+Na2WO4→CaWO4+2NaCl
Industrial Production Methods
In industrial settings, calcium tungsten oxide is often produced by the high-temperature solid-state reaction of calcium oxide (CaO) with tungsten trioxide (WO₃). This method ensures a high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium tungsten oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and carbon monoxide (CO).
Substitution: Common reagents include metal salts such as sodium chloride (NaCl) and potassium chloride (KCl).
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Metal tungstates with different metal ions.
Wissenschaftliche Forschungsanwendungen
Calcium tungsten oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Used in biological imaging due to its luminescent properties.
Medicine: Used in medical imaging, particularly in X-ray and CT scan detectors.
Industry: Used in the production of phosphors and scintillators for various industrial applications.
Wirkmechanismus
The mechanism of action of calcium tungsten oxide involves its interaction with light and other electromagnetic radiation. The compound absorbs high-energy radiation and re-emits it as visible light, making it useful in imaging and detection applications. The molecular targets and pathways involved include the excitation of electrons in the tungsten atoms, leading to the emission of light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium tungstate (BaWO₄): Similar luminescent properties but different chemical reactivity.
Strontium tungstate (SrWO₄): Similar applications in imaging but different physical properties.
Zinc tungstate (ZnWO₄): Used in similar applications but has different luminescent efficiency.
Uniqueness
Calcium tungsten oxide is unique due to its high luminescent efficiency and stability, making it particularly useful in medical imaging and industrial applications. Its ability to absorb and re-emit high-energy radiation efficiently sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
14913-80-5 |
|---|---|
Molekularformel |
CaOW |
Molekulargewicht |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
InChI-Schlüssel |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



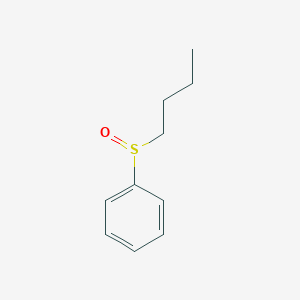
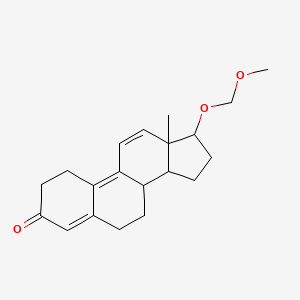
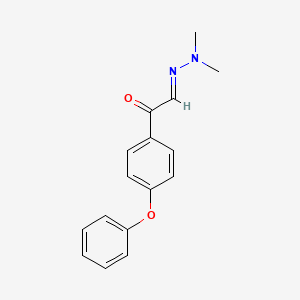
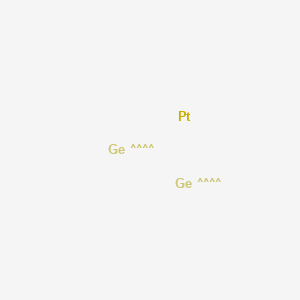

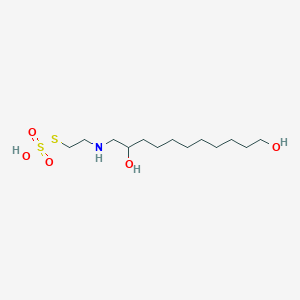

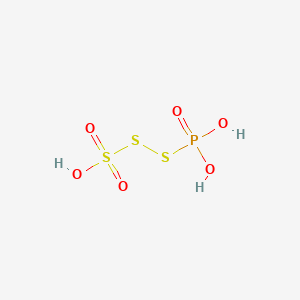
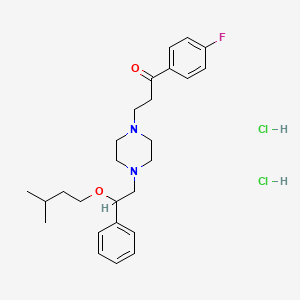
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
